CYP3A4 vs CYP3A5 Affinity in Simvastatin Metabolism
In vitro metabolism studies using recombinant human cytochrome P450 enzymes demonstrate that CYP3A4 exhibits greater than three-fold higher affinity for simvastatin (SV) metabolism compared to CYP3A5, with both isoforms capable of catalyzing the formation of 3'-hydroxy simvastatin [1]. This differential enzyme affinity has direct implications for inter-individual variability in simvastatin metabolism and metabolite exposure profiles.
| Evidence Dimension | Enzyme affinity for simvastatin substrate |
|---|---|
| Target Compound Data | CYP3A4 exhibits higher affinity; formation of 3'-hydroxy SV observed |
| Comparator Or Baseline | CYP3A5 exhibits lower affinity (CYP3A4 affinity >3-fold higher than CYP3A5) |
| Quantified Difference | >3-fold difference in enzyme affinity |
| Conditions | Recombinant human CYP3A4 and CYP3A5 enzymes in vitro |
Why This Matters
This quantifies the enzymatic basis for 3'-hydroxy simvastatin formation, supporting its use as a CYP3A4/5 activity probe or metabolite standard in pharmacokinetic and pharmacogenomic studies where CYP3A5 genotype may influence drug exposure.
- [1] Prueksaritanont T, Gorham LM, Ma B, Liu L, Yu X, Zhao JJ, Slaughter DE, Arison BH, Vyas KP. In Vitro Metabolism of Simvastatin in Humans: Identification of Metabolizing Enzymes and Effect of the Drug on Hepatic P450s. Drug Metabolism and Disposition. 1997;25(10):1191-1199. View Source
